Methyl 5-(cyanomethyl)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(cyanomethyl)-2-hydroxybenzoate is an organic compound with a complex structure that includes a methyl ester, a cyanomethyl group, and a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(cyanomethyl)-2-hydroxybenzoate typically involves the esterification of 5-(cyanomethyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyanomethyl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The cyanomethyl group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-(cyanomethyl)-2-hydroxybenzaldehyde.
Reduction: Formation of 5-(aminomethyl)-2-hydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(cyanomethyl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and probes.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(cyanomethyl)-2-hydroxybenzoate depends on the specific reaction or application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The cyanomethyl group can act as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the cyanomethyl group, making it less reactive in certain contexts.
Methyl 5-(aminomethyl)-2-hydroxybenzoate: Contains an amine group instead of a cyanomethyl group, leading to different reactivity and applications.
Uniqueness
Methyl 5-(cyanomethyl)-2-hydroxybenzoate is unique due to the presence of both a cyanomethyl group and a hydroxybenzoate moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
I
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 5-(cyanomethyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-6-7(4-5-11)2-3-9(8)12/h2-3,6,12H,4H2,1H3 |
InChI Key |
LOSRYETXJHKLAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.